1,1,2,2-Tetra(thiophen-2-yl)ethene

Clusteroluminescence AIE Crystal Engineering

1,1,2,2-Tetra(thiophen-2-yl)ethene (TTE) is a superior AIEgen that outperforms tetraphenylethylene (TPE) where narrow optical bandgap, blue-shifted aggregate emission, and tunable sulfur-mediated through-space interactions (S···S ~3.669 Å) are critical. With a pronounced AIE effect (αAIE = 20), TTE is the essential building block for dopant-free perovskite solar cell HTMs achieving >20% PCE, rewritable optical data storage, anti-counterfeiting inks, and precision dendrimer synthesis (16T, 20T). Its tetrafunctional thiophene α-positions enable modular construction of porous organic frameworks. Choose TTE where TPE fails.

Molecular Formula C18H12S4
Molecular Weight 356.6 g/mol
Cat. No. B12499641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetra(thiophen-2-yl)ethene
Molecular FormulaC18H12S4
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=C(C2=CC=CS2)C3=CC=CS3)C4=CC=CS4
InChIInChI=1S/C18H12S4/c1-5-13(19-9-1)17(14-6-2-10-20-14)18(15-7-3-11-21-15)16-8-4-12-22-16/h1-12H
InChIKeyHNHRZULVAOZEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetra(thiophen-2-yl)ethene (TTE) – A Distinctive Thiophene-Based AIEgen for Advanced Materials Procurement


1,1,2,2-Tetra(thiophen-2-yl)ethene (TTE; CAS 139376-06-0) is a tetra(thienyl)-substituted ethylene derivative with the molecular formula C₁₈H₁₂S₄ and a molecular weight of 356.6 g/mol . TTE belongs to the class of aggregation-induced emission luminogens (AIEgens) and is characterized by a central ethene core bearing four thiophene rings in a propeller-like configuration [1]. This structural motif endows TTE with a distinctive combination of optical, electronic, and supramolecular properties that differentiate it from its closest structural analogs, most notably tetraphenylethylene (TPE) and lower thienyl homologs such as dithienylethene (DTE) [2].

1,1,2,2-Tetra(thiophen-2-yl)ethene (TTE) vs. Tetraphenylethylene (TPE) – Why Simple Substitution Compromises Performance


Although TTE and TPE share a tetraarylethene core and both exhibit AIE behavior, their photophysical, electronic, and supramolecular signatures diverge fundamentally, rendering them non-interchangeable in high-performance applications. TTE exhibits a narrower optical and electrochemical energy gap, a distinctly blue-shifted aggregate emission, and unique sulfur-mediated through-space interactions that are absent in the all-carbon TPE scaffold [1]. These differences arise from the electron-rich nature of thiophene versus phenyl rings and from the capacity of sulfur atoms to engage in short S···S contacts, which directly modulate solid-state packing, emission color, and charge transport [2]. Consequently, substituting TPE for TTE in device architectures where red-shifted absorption, heteroatom clusteroluminescence, or tunable sulfur-based interactions are critical will lead to suboptimal or non-functional outcomes.

1,1,2,2-Tetra(thiophen-2-yl)ethene (TTE) – Direct Comparative Performance Metrics for Informed Procurement


S···S Interaction Distance: TTE Enables Short Heteroatom Contacts for Enhanced Clusteroluminescence

Single-crystal X-ray diffraction analysis reveals that TTE molecules in the solid state engage in strong sulfur–sulfur (S···S) intra- and intermolecular interactions with a shortest contact distance of 3.669 Å. For comparison, the closest S···S distance observed in (E)-1,2-di(thiophen-2-yl)ethene (DTE) crystals is 3.679 Å. These close S···S contacts are directly linked to the observed solid-state photoluminescence and the 35 nm red-shift in emission from THF/water aggregates to the crystalline state [1].

Clusteroluminescence AIE Crystal Engineering

Absolute Fluorescence Quantum Yield: TTE Exhibits Quantifiably Distinct Emission Efficiency vs. TPE

The absolute fluorescence quantum yield (ΦAF) of TTE in powder form is 2.6%, which is substantially lower than the 23% quantum yield reported for TPE powder under analogous conditions. This difference is attributed to the heavy-atom effect of sulfur, which enhances intersystem crossing and reduces radiative decay efficiency in TTE relative to the all-carbon TPE [1].

Photophysics Fluorescence AIEgen

Emission Red-Shift upon Crystallization: TTE Demonstrates a 35 nm Bathochromic Shift

TTE exhibits a remarkable 35 nm red-shift in its photoluminescence (PL) maximum when transitioning from THF/water aggregates to the crystalline state. In comparison, DTE shows a similar 37 nm red-shift under analogous conditions. Both shifts are mechanistically linked to the restriction of intramolecular motions and the establishment of close S···S contacts in the crystal lattice [1].

Solid-State Luminescence Crystal Engineering AIE

Dopant-Free Perovskite Solar Cell Efficiency: TTE-Based HTM Achieves >20% PCE

A semi-locked TTE derivative functionalized with triphenylamine groups, when employed as a dopant-free hole-transporting material (HTM) in planar n-i-p structured perovskite solar cells (PSCs), achieves a power conversion efficiency (PCE) exceeding 20% with notable long-term stability. This performance is reported as the best among dopant-free HTM-based planar n-i-p PSCs to date [1].

Perovskite Solar Cells Hole-Transporting Materials Photovoltaics

Optical Absorption Red-Shift: TTE Exhibits Extended π-Conjugation vs. TPE

The maximum absorption wavelength of TTE is significantly red-shifted relative to that of TPE. This is a direct consequence of the greater electron richness of thiophene rings compared to phenyl rings; the same number of π-electrons are delocalized over five atoms in thiophene versus six in benzene, resulting in a narrower energy gap and enhanced visible light harvesting in TTE [1].

UV-Vis Spectroscopy π-Conjugation Electronic Structure

Optimal Application Scenarios for 1,1,2,2-Tetra(thiophen-2-yl)ethene (TTE) in Advanced Materials R&D and Device Fabrication


Development of High-Efficiency, Dopant-Free Hole-Transporting Layers for Perovskite Solar Cells

Researchers and industrial groups focused on fabricating stable and efficient perovskite solar cells (PSCs) should prioritize TTE-derived building blocks. As demonstrated, semi-locked TTE derivatives yield dopant-free HTMs that achieve >20% power conversion efficiency with long-term operational stability, surpassing many commercial and academic benchmark HTMs [1]. This application leverages the hybrid orthogonal/planar conformation enabled by the TTE core, which promotes excellent thin-film morphology and charge mobility.

Engineering Stimuli-Responsive Mechanochromic and Clusteroluminescent Materials

TTE's modest intrinsic quantum yield (2.6%) combined with its pronounced AIE effect (αAIE = 20) and capacity for short S···S contacts (3.669 Å) make it an ideal platform for designing materials that exhibit strong emission turn-on upon aggregation, mechanical grinding, or crystallization [2], [3]. Applications include rewritable optical data storage, anti-counterfeiting inks, and pressure/vapor sensors where a clear luminescent response to external stimuli is required.

Synthesis of π-Conjugated Dendrimers and Macromolecular Architectures

TTE serves as a well-defined, tetrafunctional dendron for constructing higher-order conjugated architectures. The synthesis of 16T and 20T dendrimers via carbonylation, Suzuki, and McMurry reactions demonstrates the utility of TTE as a branching core with four reactive thiophene α-positions [4]. Procurement of high-purity TTE is therefore essential for groups engaged in the precision synthesis of organic semiconductors, porous organic frameworks, or supramolecular assemblies.

Comparative AIE Mechanistic Studies and Structure–Property Relationship Investigations

Given the extensive head-to-head photophysical data available for TTE versus TPE and DTE, TTE is an indispensable reference compound for academic and industrial laboratories investigating the fundamental mechanisms of aggregation-induced emission and heteroatom clusteroluminescence. Its well-characterized crystal structure, optical properties, and electronic parameters provide a robust benchmark for evaluating novel AIEgens and for calibrating computational models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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